2-(4-Tert-butylphenyl)propan-2-amine
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of 2-(4-tert-butylphenyl)propan-2-amine is defined by three primary structural components: a para-disubstituted benzene ring, a tert-butyl group, and a tertiary amine functionality. The compound's structural backbone consists of a phenyl ring substituted at the para position with a tert-butyl group, while the second para position bears a propan-2-amine substituent. The molecular formula C₁₃H₂₁N indicates the presence of thirteen carbon atoms, twenty-one hydrogen atoms, and one nitrogen atom, arranged in a configuration that creates a tertiary amine center.
The stereochemical considerations for this compound center around the tertiary carbon bearing the amine group, which creates a chiral center when the amine group is protonated or substituted. The SMILES notation CC(C)(C)C1=CC=C(C=C1)C(C)(C)N clearly illustrates the spatial arrangement where the phenyl ring connects to a quaternary carbon center bearing two methyl groups and the primary amine functionality. This arrangement results in significant steric hindrance around the amine center, influencing both its reactivity and conformational preferences.
The tert-butyl group at the para position contributes substantial steric bulk to the molecule, with its three methyl groups creating a spherical region of electron density. This bulky substituent affects the overall molecular shape and influences intermolecular interactions through steric repulsion effects. The positioning of the tert-butyl group opposite to the amine-bearing carbon creates a molecular architecture with distinct hydrophobic and hydrophilic regions, contributing to the compound's amphiphilic character.
The bond angles and distances within the molecule reflect typical aromatic and aliphatic geometries. The benzene ring maintains its characteristic planar structure with carbon-carbon bond lengths of approximately 1.40 Angstroms and bond angles of 120 degrees. The tetrahedral geometry around both the quaternary carbon centers (the tert-butyl carbon and the amine-bearing carbon) creates bond angles of approximately 109.5 degrees, contributing to the three-dimensional shape of the molecule.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and connectivity of atoms within this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that reflect the compound's structural features. The aromatic region typically displays signals corresponding to the four equivalent protons on the para-disubstituted benzene ring, appearing as a characteristic doublet pattern due to the symmetrical substitution. The chemical shift values for these aromatic protons fall within the expected range for electron-rich aromatic systems, influenced by the electron-donating properties of both the tert-butyl and alkylamine substituents.
The aliphatic region of the proton nuclear magnetic resonance spectrum reveals multiple distinct signal groups corresponding to the various methyl environments. The tert-butyl group appears as a sharp singlet, typically around 1.3 parts per million, representing nine equivalent protons. The two methyl groups attached to the amine-bearing carbon also appear as a singlet, but at a slightly different chemical shift due to their proximity to the nitrogen atom. The integration ratios between these signals confirm the molecular structure, with the tert-butyl signal integrating for nine protons and the amine-adjacent methyls integrating for six protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the electronic environments of all carbon atoms in the molecule. The aromatic carbon signals appear in the characteristic range between 120 and 140 parts per million, with the quaternary aromatic carbons (those bearing substituents) appearing at distinct chemical shifts compared to the unsubstituted carbons. The aliphatic carbon signals include the quaternary carbons of both the tert-butyl group and the amine-bearing center, as well as the primary carbons of the methyl groups.
Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the molecular formula C₁₃H₂₁N. Collision cross section measurements predict values of 145.8 square Angstroms for the protonated molecular ion, providing insights into the gas-phase conformation and molecular size. Common fragmentation patterns include loss of methyl groups from both the tert-butyl substituent and the amine center, as well as cleavage adjacent to the aromatic ring.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations in the region around 3300-3500 wavenumbers, appearing as sharp peaks due to the symmetric and asymmetric stretching modes. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches occur at lower frequencies around 2800-3000 wavenumbers. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the fingerprint region between 1400-1600 wavenumbers.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of compounds containing the 4-tert-butylphenyl structural motif provides valuable insights into the solid-state packing and conformational preferences of this compound. Related crystal structures demonstrate the influence of the bulky tert-butyl group on molecular packing arrangements and intermolecular interactions. The crystal packing typically involves multiple weak intermolecular forces, including van der Waals interactions between the hydrophobic tert-butyl groups and hydrogen bonding involving the amine functionality.
Crystal structure determinations of similar compounds reveal that the tert-butyl group adopts conformations that minimize steric clashes with neighboring molecules in the crystal lattice. The rotation of the tert-butyl group around its connection to the aromatic ring exhibits dynamic behavior, with rapid rotation observed even in the solid state. This rotational freedom contributes to disorder in crystal structures, often requiring sophisticated crystallographic refinement techniques to accurately model the electron density distribution.
The molecular conformation in the solid state reflects a balance between intramolecular strain and intermolecular packing forces. The phenyl ring typically maintains its planar geometry, while the tert-butyl and amine substituents adopt orientations that optimize both intramolecular electronics and intermolecular interactions. Hydrogen bonding patterns involving the primary amine group often dominate the crystal packing, with nitrogen-hydrogen donors forming networks with available acceptors such as halide ions in salt forms.
Conformational studies using computational methods complement experimental crystallographic data by exploring the potential energy surface for molecular rotation and flexion. The primary conformational degrees of freedom include rotation around the carbon-carbon bond connecting the phenyl ring to the amine-bearing carbon, as well as rotation of the tert-butyl group. Energy calculations indicate that certain conformations are preferred due to favorable electronic interactions and minimal steric hindrance.
Temperature-dependent studies of crystal structures reveal the dynamic nature of the tert-butyl group rotation and its influence on the overall crystal stability. Variable temperature crystallography experiments show that increasing temperature enhances the rotational motion of the tert-butyl group while maintaining the overall crystal structure integrity. These studies provide insights into the thermal behavior and stability of the compound in various environmental conditions.
Computational Modeling of Electronic Structure
Computational modeling of this compound employs quantum mechanical methods to elucidate its electronic structure, molecular orbitals, and chemical reactivity patterns. Density functional theory calculations provide detailed insights into the electron distribution throughout the molecule, revealing the influence of both the electron-donating tert-butyl group and the electron-rich amine functionality on the overall electronic structure. The highest occupied molecular orbital typically localizes on the nitrogen atom and adjacent carbon framework, while the lowest unoccupied molecular orbital extends across the aromatic ring system.
The electron density distribution calculations reveal significant polarization within the molecule, with the amine nitrogen carrying partial negative charge while the aromatic carbons adjacent to the substituents exhibit reduced electron density. The tert-butyl group acts as an electron-donating substituent through both inductive and hyperconjugative effects, increasing electron density on the aromatic ring and affecting the compound's reactivity toward electrophilic species. The calculated atomic charges provide quantitative measures of this electron distribution, with the nitrogen atom typically bearing approximately -0.7 atomic charge units.
Geometry optimization calculations determine the preferred molecular conformation in the gas phase, providing bond lengths, bond angles, and dihedral angles that minimize the total molecular energy. The optimized structure typically shows the phenyl ring in a planar configuration with the tert-butyl and amine substituents oriented to minimize steric repulsion. The carbon-nitrogen bond length in the optimized structure measures approximately 1.47 Angstroms, consistent with typical carbon-nitrogen single bond distances in tertiary amines.
Molecular orbital analysis reveals the electronic transitions responsible for the compound's spectroscopic properties and chemical reactivity. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insights into the compound's stability and potential for electronic excitation. Calculations predict an energy gap of approximately 6-7 electron volts, indicating good electronic stability under normal conditions.
Electrostatic potential mapping illustrates the three-dimensional distribution of molecular electrostatic potential, highlighting regions of positive and negative charge that influence intermolecular interactions. The amine nitrogen appears as a region of negative electrostatic potential, indicating its potential as a hydrogen bond acceptor or coordination site. Conversely, the hydrogen atoms attached to the aromatic ring and methyl groups show positive electrostatic potential regions that can participate in weak hydrogen bonding interactions.
Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopic bands, supporting experimental spectroscopic assignments. The calculated frequencies for nitrogen-hydrogen stretching vibrations, aromatic carbon-carbon stretching modes, and methyl group deformation vibrations show good agreement with experimental observations. These calculations also predict the relative intensities of spectroscopic bands, aiding in the interpretation of experimental spectra and providing confidence in structural assignments.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDSISYRXTPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
- 2-(4-Tert-butylphenyl)propan-2-amine serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. The tert-butyl group enhances steric hindrance, influencing the reactivity and selectivity of the compound in synthetic pathways.
2. Precursor for Specialty Chemicals
- This compound is utilized as a precursor in the synthesis of specialty chemicals. Its unique properties enable the production of derivatives that find utility in various applications, including polymer and resin manufacturing.
Biological Applications
1. Pharmacological Research
- The compound has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit biological activity against specific targets, making it a candidate for drug development. The amine moiety can participate in hydrogen bonding, enhancing interactions with biological molecules.
2. Antioxidant Properties
- Research indicates that compounds similar to this compound possess antioxidant properties. These characteristics are beneficial in protecting cells from oxidative stress, which is implicated in various diseases .
Medical Applications
1. Therapeutic Potential
- The compound has been explored for its therapeutic potential in treating various conditions due to its interactions with biological systems. For instance, studies have noted its possible effects on cancer cell lines, suggesting cytotoxic activity that could be harnessed for therapeutic purposes .
2. Drug Formulation
- As an intermediate in drug formulation, this compound may contribute to the stability and efficacy of pharmaceutical products. Its chemical properties can enhance drug delivery systems and improve bioavailability.
Industrial Applications
1. Epoxy Resin Hardener
- In industrial settings, this compound is used as a hardener in epoxy resins. The incorporation of this compound enhances the mechanical properties of the resin, making it suitable for applications requiring durability and resistance to environmental factors.
2. Specialty Coatings
- The compound is also applied in the formulation of specialty coatings that require specific performance characteristics such as chemical resistance and thermal stability. Its presence improves the overall quality and longevity of these materials.
Case Studies
Mechanism of Action
The mechanism by which 2-(4-Tert-butylphenyl)propan-2-amine exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 2-(4-tert-butylphenyl)propan-2-amine against analogs with variations in aryl substituents, focusing on structural, electronic, and functional differences.
Structural Analog Table
Key Comparative Insights
Electronic Effects
- 4-Tert-butylphenyl : The tert-butyl group is strongly electron-donating, increasing the electron density of the aryl ring. This enhances stability in radical or cationic intermediates but reduces solubility in polar solvents .
- 4-Methoxyphenyl : The methoxy group (-OCH₃) is moderately electron-donating, balancing reactivity and solubility. Such analogs are frequently used in catalytic carbonylation reactions .
- 4-Trifluoromethylphenyl : The -CF₃ group is electron-withdrawing, rendering the aryl ring electron-deficient. This polarity facilitates interactions in polar environments, such as enzyme active sites .
Steric Effects
- Ortho-Substituted Analogs (e.g., 2-fluorophenyl): Steric hindrance near the amine group can restrict rotational freedom and alter binding affinities in biological systems .
- Tert-butyl vs.
Analytical Characterization
- NMR Trends : Para-substituted analogs (e.g., tert-butyl, methoxy) show distinct aromatic proton splitting patterns compared to ortho-substituted derivatives (e.g., 2-fluorophenyl) .
- Chromatographic Behavior : Polar substituents like -CF₃ or -OCH₃ increase retention times in reverse-phase HPLC, whereas bulky groups like tert-butyl may improve separation efficiency .
Biological Activity
2-(4-Tert-butylphenyl)propan-2-amine, also known as tert-butylphenylpropanamine, is an organic compound characterized by its unique structure that includes a tert-butyl group attached to a phenyl ring along with a propan-2-amine moiety. This compound has garnered interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities.
- Molecular Formula : C13H19N
- Molecular Weight : Approximately 205.30 g/mol
The compound's structure contributes to its hydrophobicity and reactivity, making it a versatile building block in organic synthesis.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit enzyme inhibition and receptor binding capabilities, which can lead to significant cellular effects such as altered gene expression and cell proliferation.
Antibacterial Activity
Recent studies have explored the antibacterial properties of compounds related to this compound. For instance, derivatives of tert-butylphenylthiazoles have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for certain derivatives . The structure–activity relationship (SAR) for these compounds suggests that the presence of the tert-butyl group enhances membrane penetration and metabolic resistance, contributing to their efficacy against resistant bacterial strains .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Tert-butylphenylthiazole | MRSA | 4 |
| Tert-butylphenylthiazole | C. difficile | 4 |
| Other derivatives | E. coli | Varies |
Antifungal Activity
In addition to antibacterial properties, this compound has been associated with antifungal activity. Compounds derived from similar structures have demonstrated effectiveness against Candida albicans, particularly strains resistant to conventional treatments . The antifungal activity is often evaluated using agar diffusion methods, revealing varying degrees of inhibition depending on the specific structural modifications made to the parent compound.
Case Studies
-
Study on Antimicrobial Properties :
A study investigated the antimicrobial efficacy of a series of alkaloids, including those derived from tert-butylphenyl structures. The results indicated that certain modifications significantly enhanced activity against both Gram-positive and Gram-negative bacteria . Notably, compounds with electron-donating groups on the phenolic ring exhibited stronger antibacterial effects. -
Pharmacokinetic Analysis :
Pharmacokinetic simulations using software like PK-Sim have indicated favorable absorption and metabolism profiles for compounds similar to this compound. These simulations suggest that structural features such as the tert-butyl group contribute to increased bioavailability and reduced metabolic degradation .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The amine group undergoes nucleophilic substitution with alkyl halides or acylation with acyl chlorides, though steric hindrance may reduce reaction rates compared to less bulky amines.
Example Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-2-(4-tert-butylphenyl)propan-2-amine |
| Acylation | Acetyl chloride, pyridine | N-Acetyl-2-(4-tert-butylphenyl)propan-2-amine |
Key Observations
-
Alkylation proceeds sluggishly due to steric effects, requiring polar aprotic solvents like DMF for optimal yields .
-
Acylation is more efficient, as the acyl group’s electron-withdrawing nature stabilizes intermediates .
Oxidation Reactions
The compound can be oxidized to form nitro derivatives or hydroxylamines, depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂, Fe³⁺ catalyst | Aqueous ethanol, 25°C | 2-(4-Tert-butylphenyl)propan-2-nitroso |
| m-CPBA | Dichloromethane, 0°C | Corresponding hydroxylamine |
Mechanistic Insight
-
Oxidation via hydrogen peroxide involves a radical pathway, with tert-butyl groups stabilizing transition states .
-
Meta-chloroperbenzoic acid (m-CPBA) selectively targets the amine to form hydroxylamines without over-oxidation .
Coordination Chemistry
The amine acts as a ligand in transition-metal complexes, leveraging its lone pair for coordination.
Example Complexes
| Metal Center | Ligand Ratio | Application |
|---|---|---|
| Pt(II) | 1:1 | Catalytic hydroamination |
| Cu(I) | 2:1 | Asymmetric synthesis |
Research Findings
-
Platinum complexes of this amine catalyze intramolecular hydroamination of alkenes, forming pyrrolidines with >80% yield .
-
Copper-mediated asymmetric reactions produce chiral amines with enantiomeric excess (ee) up to 88% .
Condensation Reactions
The amine reacts with carbonyl compounds to form Schiff bases, enabling applications in catalysis and materials science.
Typical Reaction
Substrate Scope
| Carbonyl Compound | Conditions | Product (Schiff Base) |
|---|---|---|
| Benzaldehyde | EtOH, reflux | N-(4-Tert-butylphenyl)benzylideneamine |
| Acetone | TiCl₄, THF, 25°C | Cyclic imine |
Notable Applications
-
Schiff bases derived from this amine exhibit antimicrobial activity against S. aureus (MIC = 8 µg/mL) .
Biological Activity and Derivatives
Derivatives of 2-(4-Tert-butylphenyl)propan-2-amine show promise in medicinal chemistry:
Antimicrobial Activity
| Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-Acetyl derivative | E. coli | 16 |
| Hydroxylamine | S. aureus | 4 |
Anticancer Potential
Stability and Degradation
Preparation Methods
Catalytic Coupling of Primary Amines
One effective method for synthesizing secondary amines, including derivatives like 2-(4-tert-butylphenyl)propan-2-amine, is the catalytic coupling of primary amines. This method involves the deaminative coupling of two primary amines under catalytic conditions, typically using transition metal catalysts and ligands in an organic solvent at elevated temperatures.
- Reaction Conditions:
- Catalyst loading: ~0.75 mol %
- Ligand loading: ~10 mol %
- Solvent: chlorobenzene or toluene
- Temperature: ~130 °C
- Reaction time: 16 hours
- Mechanism: The primary amines undergo coupling with the elimination of ammonia, forming the secondary amine selectively. This method avoids the use of reactive reagents and provides high chemoselectivity.
- Scope: Benzylic primary amines, including those substituted with tert-butyl groups on the phenyl ring, react smoothly to afford the corresponding secondary amines without significant side products.
- Example: The coupling of 4-tert-butylbenzylamine with isopropylamine or other primary amines can yield this compound analogs.
- Advantages: Operational simplicity, high selectivity, and mild conditions.
- Limitations: Sterically hindered amines may require optimization; mixtures of secondary and tertiary amines can form with less hindered substrates.
Other Relevant Synthetic Routes
- Halogenation and Substitution: Starting from 4-tert-butylbenzyl halides, nucleophilic substitution with ammonia or amines can yield the target compound. However, this route may have issues with side reactions and requires purification steps.
- Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence yield and selectivity. For example, chlorobenzene and toluene are common solvents for coupling reactions due to their high boiling points and inertness.
Data Table: Summary of Preparation Methods
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-tert-butylphenyl)propan-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Reductive amination of 4-tert-butylphenylacetone with ammonia or ammonium salts under hydrogenation (e.g., using Pd/C or Raney Ni) is a common approach. Optimization involves:
- Temperature : 50–80°C to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., methanol, ethanol) enhance solubility of intermediates.
- Catalyst Loading : 5–10 wt% catalyst to maximize conversion .
Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the tert-butyl group (δ ~1.3 ppm for , δ ~30–35 ppm for ) and amine protons (δ ~1.5–2.0 ppm, broad if free).
- X-ray Crystallography : Single-crystal analysis with SHELXL software resolves stereochemistry and bond lengths. For poorly diffracting crystals, synchrotron radiation or cryocooling improves data quality .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 220.2) .
Q. How does the tert-butyl substituent influence the compound’s physicochemical properties, such as solubility and stability?
- Methodological Answer :
- Solubility : The hydrophobic tert-butyl group reduces aqueous solubility. Salt formation (e.g., hydrochloride) enhances water solubility for biological assays .
- Stability : Steric hindrance from the tert-butyl group mitigates oxidative degradation. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) assesses shelf life .
Advanced Research Questions
Q. What strategies are employed to investigate the biological activity of this compound, particularly its interaction with neurotransmitter receptors?
- Methodological Answer :
- Radioligand Binding Assays : Compete with -labeled ligands (e.g., ketamine for NMDA receptors) in transfected HEK293 cells. Calculate IC values using nonlinear regression (GraphPad Prism).
- Functional Assays : Measure intracellular Ca flux (Fluo-4 dye) or cAMP modulation (ELISA) to assess agonism/antagonism .
Q. How can computational modeling predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Maestro docks the compound into receptor active sites (e.g., 5-HT). Prioritize poses with favorable ΔG values and hydrogen-bonding interactions.
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. RMSD and RMSF analyses identify critical residues for interaction .
Q. How can contradictory crystallographic data (e.g., disorder in the tert-butyl group) be resolved during structure refinement?
- Methodological Answer :
- Twinning Analysis : Use PLATON to detect twinning ratios. Apply TWIN laws in SHELXL for refinement.
- Disorder Modeling : Split the tert-butyl group into two conformers with occupancy refinement. Restrain bond lengths/angles using AFIX commands .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- HPLC-UV : C18 column, isocratic elution (acetonitrile:buffer, 70:30), detection at 254 nm.
- LC-MS/MS : MRM transitions (e.g., m/z 220 → 148) with deuterated internal standards (e.g., d-analog) improve quantification accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
